molecular formula C12H15N3O2S2 B2930906 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034553-02-9

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2930906
CAS No.: 2034553-02-9
M. Wt: 297.39
InChI Key: NJWPFOABNYUQSB-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a unique structure that combines a cyclopentapyrazole ring with a thiophene sulfonamide group

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have a nucleophilic attack site

Mode of Action

The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible nucleophilic attack site . This suggests that the compound might interact with its targets through a nucleophilic substitution reaction.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The potential nucleophilic attack site suggests that it might cause changes in the target molecules, possibly altering their function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Cyclopentapyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

    Attachment of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both the thiophene and pyrazole rings.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.

    N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide imparts unique electronic properties compared to its benzene or furan analogs. Thiophene rings are known for their stability and ability to participate in π-π stacking interactions, which can be advantageous in both biological and material science applications.

This compound’s unique combination of a cyclopentapyrazole ring with a thiophene sulfonamide group makes it a versatile candidate for various scientific and industrial applications.

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-15-11(9-4-2-5-10(9)14-15)8-13-19(16,17)12-6-3-7-18-12/h3,6-7,13H,2,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPFOABNYUQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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